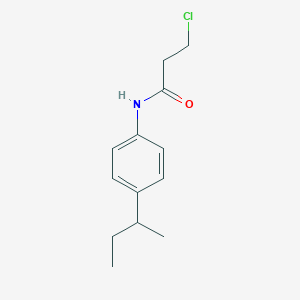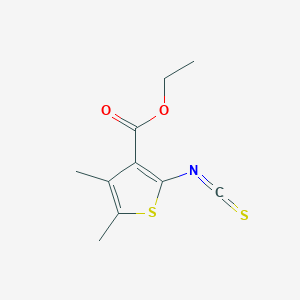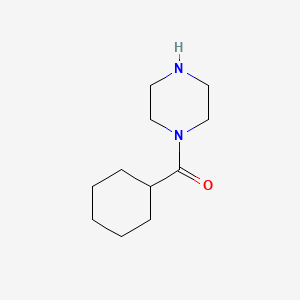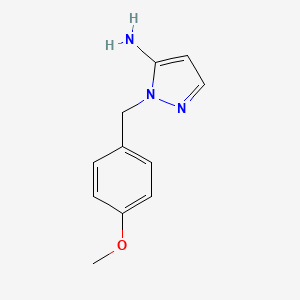
1-(4-methoxybenzyl)-1H-pyrazol-5-amine
Descripción general
Descripción
The compound “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The “4-methoxybenzyl” group suggests the presence of a benzene ring with a methoxy (OCH3) substituent at the 4th position .
Molecular Structure Analysis
The molecular structure of “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” would likely show a pyrazole ring attached to a benzene ring via a methylene bridge. The benzene ring would have a methoxy group attached .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the other functional groups present in the molecule . The methoxy group in the benzyl part of the molecule could potentially undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” would depend on its exact structure. Generally, pyrazoles are stable compounds. The presence of the methoxy group might make the compound slightly more polar .Aplicaciones Científicas De Investigación
-
Pharmaceutical Intermediate
-
Neuroscience and Medicine
- Field : Neuroscience and Medicine
- Application : Scientists are exploring the full potential of 1-(4-Methoxybenzyl)piperazine, which may lead to groundbreaking treatments in the realms of neuroscience and medicine .
- Results or Outcomes : The outcomes are still being explored, but the compound promises to revolutionize our understanding of neuroscience and medicine .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl esters are used in organic synthesis . They are often used as protecting groups for the carboxylate group .
- Method of Application : The 4-methoxybenzyl (PMB) ester can be introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions .
- Results or Outcomes : The PMB ester is known as an inexpensive “workhorse” protecting group . It has found applications in medicinal and biological chemistry .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Industry
- Application : 1-(4-Methoxybenzyl)piperazine is used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceutical drugs.
- Results or Outcomes : The outcomes would also depend on the specific drug being produced. The intermediate would contribute to the final medicinal properties of the drug .
Safety And Hazards
Direcciones Futuras
The study of pyrazole derivatives is an active area of research, particularly in the field of medicinal chemistry. These compounds have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities . Therefore, “1-(4-methoxybenzyl)-1H-pyrazol-5-amine” could potentially be of interest in these areas.
Propiedades
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBIFRSQWFZFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390297 | |
| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
CAS RN |
3528-45-8 | |
| Record name | 1-(4-methoxybenzyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

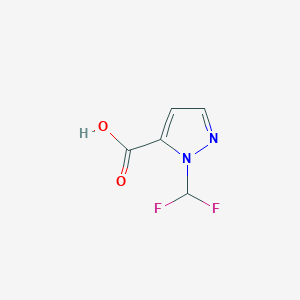
![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)
![2-Ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1351575.png)
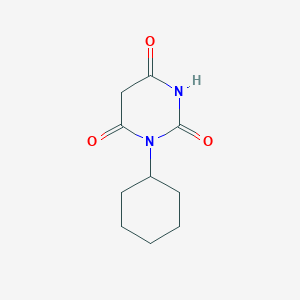

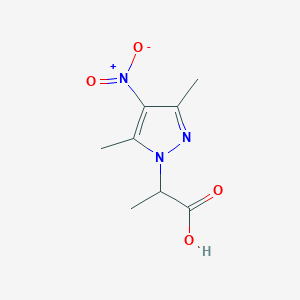
![6-Nitro-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B1351580.png)
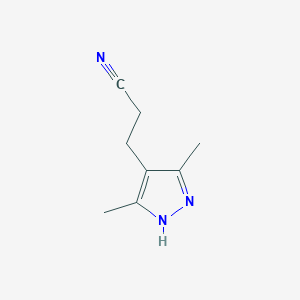
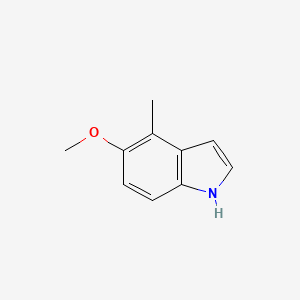
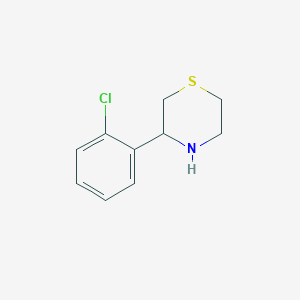
![N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-4-fluorobenzenecarboxamide](/img/structure/B1351596.png)
